N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide
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Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many natural products and pharmaceuticals . The benzodioxole group is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallography can also provide detailed information about the molecular geometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the form of the compound (solid, liquid, gas) can be observed directly . The molecular weight can be calculated based on the molecular formula . Other properties such as solubility, melting point, boiling point, and reactivity can be determined experimentally.Scientific Research Applications
Herbicidal Activity
Benzamides have been explored for their potential as herbicides. For instance, a group of benzamides demonstrated herbicidal activity against annual and perennial grasses, indicating their potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Environmental Fate and Degradation
The environmental impact and degradation pathways of benzonitrile herbicides, structurally related to benzamides, have been examined, particularly concerning their persistence in soil and groundwater. The review by Holtze et al. (2008) discusses microbial degradation and the accumulation of persistent metabolites, contributing to our understanding of the environmental fate of these chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Synthetic Methodologies
In organic synthesis, benzamides serve as key intermediates. For example, aldol-type reactions involving propen-2-yl acetate, aldehydes, and benzyl alcohol have been explored to produce 4-substituted 4-benzyloxybutan-2-ones, showcasing the versatility of benzamide derivatives in synthetic organic chemistry (Masuyama, Kobayashi, Yanagi, & Kurusu, 1992).
Biological and Pharmaceutical Research
Benzamides and their derivatives have also been investigated for various biological activities. For example, substituted benzamides have been studied as dopamine antagonists, highlighting their potential in developing anti-emetic and anti-psychotic medications (Elliott, Huizing, Jenner, Marsden, & Miller, 1976).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nitric oxide synthase . This enzyme plays a crucial role in generating nitric oxide, a key molecule involved in many physiological and pathological processes.
Mode of Action
For instance, similar compounds have been found to induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Based on the potential target (nitric oxide synthase), it can be inferred that the compound may affect the nitric oxide signaling pathway, which plays a crucial role in various cellular functions including vasodilation, immune response, and neurotransmission .
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines . This suggests that the compound may have potential antitumor activity.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-15-6-2-1-5-14(15)18(21)20-9-3-4-10-22-13-7-8-16-17(11-13)24-12-23-16/h1-2,5-8,11H,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRMGYWKXHDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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